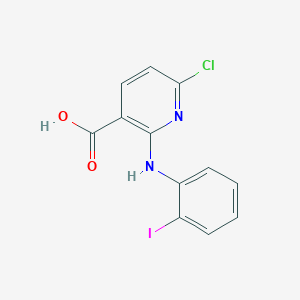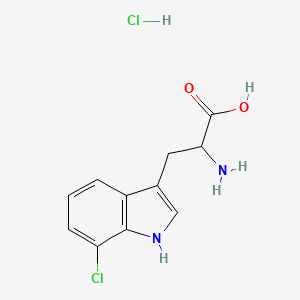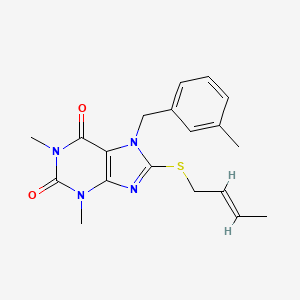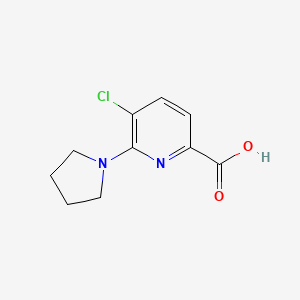
6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The molecular formula for 6-Chloro-2-pyridinecarboxylic acid is C6H4ClNO2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “this compound” is not available .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
One area of scientific research involving similar compounds to 6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid focuses on the synthesis and structural characterization of novel compounds. For example, research has been conducted on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a series of chemical reactions starting from 2,3-dichloropyridine. This synthesis pathway includes hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps, highlighting the complex processes involved in creating new chemical entities with potential applications in various scientific fields (Yang Yun-shang, 2010).
Molecular Structure and Computational Study
Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. These compounds were examined through X-ray diffraction, density-functional-theory (DFT) calculations, and their tautomeric forms and thermodynamic properties were analyzed. Such research provides insights into the stability and reactivity of similar compounds, which could be relevant for the development of new materials or pharmaceuticals (Li-qun Shen et al., 2012).
Luminescent Properties of Coordination Compounds
Research on the luminescent properties of Nd3+-doped organic complexes, including those with pyridine derivative ligands, showcases the potential application of these compounds in the development of new luminescent materials. Such materials could have applications in optoelectronics, sensing technologies, and more. The study involved synthesizing the complex, confirming the coordination between ligands and central ions, and analyzing the complex's fluorescence spectrum and quantum efficiency (Yunxia Ye et al., 2013).
Antimicrobial Activities
Research on the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, which are structurally related to pyridine carboxylic acids, highlights the pharmaceutical applications of these compounds. Such studies are crucial for discovering new antimicrobial agents amid rising antibiotic resistance. The compounds were evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of pyridine derivatives in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).
Development of Synthesis Methods for Clinical Studies
The development of multi-kilogram-scale synthesis methods for specific pyridine derivatives, such as AZD1283, showcases the application of these compounds in clinical research. This research involves optimizing synthesis pathways for large-scale production, supporting preclinical and clinical studies. Such developments are essential for advancing new drugs through the pipeline from laboratory research to patient care (S. Andersen et al., 2013).
Mecanismo De Acción
Target of Action
It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
It’s known that pyridinecarboxylic acids can interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Pyridinecarboxylic acids are known to be involved in a variety of biochemical processes .
Propiedades
IUPAC Name |
6-chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O2/c13-10-6-5-7(12(17)18)11(16-10)15-9-4-2-1-3-8(9)14/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXCAYVBCCBOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-((Z)-2-{4-[(mesitylamino)sulfonyl]phenyl}vinyl)-3-methylisoxazol-4-yl]propanamide](/img/structure/B2808458.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2808460.png)
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)


![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-](/img/structure/B2808472.png)



![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
